Fenpipramide hydrochloride

Description

Interactions with Neurotransmitter Systems

The nervous system relies on a complex interplay of neurotransmitters to regulate a vast array of physiological and psychological processes. While Fenpipramide (B1207749) hydrochloride's principal interaction is with the cholinergic system, the interconnectedness of neural pathways suggests the potential for broader effects.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The hallmark of Fenpipramide hydrochloride's pharmacological profile is its antagonism of muscarinic acetylcholine receptors (mAChRs). researchgate.net These receptors are integral to the parasympathetic nervous system and are found on various cell types, including smooth muscle, cardiac muscle, and glandular cells. researchgate.net By blocking the binding of acetylcholine to these receptors, this compound inhibits parasympathetic nerve impulses. researchgate.net

Muscarinic acetylcholine receptors are comprised of five distinct subtypes (M1, M2, M3, M4, and M5), each with a unique tissue distribution and signaling function. nih.gov The selectivity of a muscarinic antagonist for these subtypes determines its specific physiological effects. Unfortunately, detailed public data on the binding affinity (Ki values) of this compound for each of the M1-M5 receptor subtypes is not available in the current scientific literature. Such data is crucial for a comprehensive understanding of its specific functional effects. For context, studies on other antimuscarinic agents demonstrate the importance of subtype selectivity in determining their clinical applications. nih.gov

Table 1: Muscarinic Receptor Subtype Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

This table is for illustrative purposes and highlights the current lack of available data.

A comprehensive binding profile characterizes the affinity of a compound for a wide range of receptors and transporters. Beyond its primary action at muscarinic receptors, a full binding profile for this compound is not well-documented in publicly accessible research. Understanding its potential off-target interactions is essential for a complete mechanistic picture.

Molecular Mechanisms in Anticancer Research

In recent years, some researchers have explored the potential anticancer properties of various existing drugs. However, there is currently no scientific evidence from published studies to suggest that this compound possesses anticancer activity.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. nih.govnih.gov The induction of apoptosis is a key mechanism for many anticancer therapies. nih.gov There are no available scientific studies or reports that have investigated the effect of this compound on apoptosis pathways in cancer cells. Therefore, any role in the induction of apoptosis remains entirely speculative and is not supported by current research.

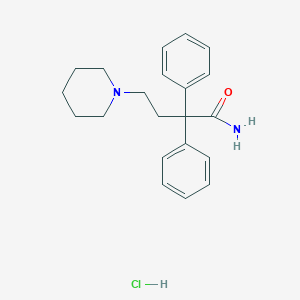

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14007-53-5 |

|---|---|

Molecular Formula |

C21H27ClN2O |

Molecular Weight |

358.9 g/mol |

IUPAC Name |

2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride |

InChI |

InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H |

InChI Key |

GNQVMBPLQIGMHJ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |

Other CAS No. |

14007-53-5 |

Pictograms |

Irritant |

Related CAS |

77-01-0 (Parent) |

Origin of Product |

United States |

Pharmacological Classifications and Primary Research Areas

Anticholinergic and Parasympatholytic Activities

The primary mechanism of Fenpipramide (B1207749) hydrochloride involves its role as an antagonist at muscarinic acetylcholine (B1216132) receptors. nih.gov By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in the effects mediated by the parasympathetic nervous system. This action is the foundation of its classification as both an anticholinergic and a parasympatholytic agent. nih.govmedkoo.com

In veterinary applications, it is often combined with the opioid levomethadone (B1675119) to counteract the latter's vagal effects, such as bradycardia (slow heart rate). europa.eunih.gov This combination helps to reduce side effects like excessive salivation and spontaneous defecation or urination. europa.eu

| Property | Description |

| Pharmacological Class | Anticholinergic, Parasympatholytic, Antimuscarinic Agent. nih.govmedkoo.com |

| Mechanism of Action | Acts as an antagonist at muscarinic acetylcholine receptors, inhibiting parasympathetic nerve impulses. nih.gov |

| Primary Effect | Reduces smooth muscle spasms and glandular secretions. medkoo.comwiktionary.org |

| Noted Combination Use | Combined with levomethadone in veterinary medicine to offset opioid-induced vagal tone. europa.eunih.gov |

Emerging Research in Novel Therapeutic Areas

Beyond its established anticholinergic effects, preliminary research has begun to explore the potential of Fenpipramide in other therapeutic domains.

Emerging research has highlighted Fenpipramide as a compound with promising anticancer properties. biosynth.com Initial investigations suggest that it may function as an effective inhibitor of cancer cell proliferation. biosynth.com The proposed mechanisms for these effects include the induction of apoptosis (programmed cell death) by disrupting the protein cycle within cancer cells. biosynth.com

Furthermore, early findings indicate that Fenpipramide may act as a kinase inhibitor, blocking the activity of enzymes that are crucial for tumor growth and progression. biosynth.com Preclinical studies have reportedly shown a reduction in tumor size, suggesting a potential role in cancer treatment. biosynth.com

| Research Area | Finding/Hypothesis |

| Cellular Effect | Induces apoptosis in cancer cells. biosynth.com |

| Mechanism Hypothesis | Disrupts the protein cycle, leading to cell death. biosynth.com |

| Enzymatic Interaction | Acts as a kinase inhibitor, blocking enzymes that promote tumor growth. biosynth.com |

| Preclinical Observation | Shown to reduce tumor size in preliminary studies. biosynth.com |

Mechanistic Studies of Fenpipramide Hydrochloride

Molecular Mechanisms in Anticancer Research

Disruption of Protein Cycling

There is no scientific evidence to suggest that Fenpipramide (B1207749) hydrochloride's mechanism of action involves the disruption of protein cycling. Protein cycling is a fundamental cellular process that includes protein synthesis, folding, trafficking, and degradation. Disruptions in these pathways can lead to various cellular dysfunctions and are the target of certain therapeutic interventions.

The known pharmacological activity of Fenpipramide hydrochloride as an anticholinergic agent does not directly implicate an interaction with the machinery of protein cycling. fda.gov Its effects are primarily mediated at the cell surface receptor level, specifically by antagonizing the action of acetylcholine (B1216132), a neurotransmitter. nih.gov This leads to effects such as smooth muscle relaxation. While downstream consequences of receptor blockade can influence cellular processes, a primary mechanism involving the direct disruption of protein synthesis, folding, or degradation pathways has not been described for this compound in the reviewed scientific literature.

Preclinical Pharmacological Investigations

In Vivo Animal Models for Pharmacodynamic Evaluation

The majority of in vivo pharmacodynamic studies involving fenpipramide (B1207749) hydrochloride have been performed using a combination product containing both fenpipramide and levomethadone (B1675119). The primary purpose of including fenpipramide in this combination is to counteract the vagal effects of levomethadone. scribd.comnih.gov

Nociceptive Threshold Testing Methodologies

Preclinical studies evaluating the impact on nociceptive thresholds have predominantly utilized fenpipramide hydrochloride in conjunction with levomethadone. In one such study, a contact heat thermal threshold testing system was used to assess the effects in Beagle dogs. The research focused on the combination's impact compared to baseline and other agents. mountainscholar.org

Specific data on the effects of this compound as a standalone agent on nociceptive thresholds in animal models is limited in the available scientific literature.

Studies on Smooth Muscle Spasm Modulation

Fenpipramide has been identified as a spasmolytic. scribd.com Historically, a combination product containing this compound and fenpiprane (B1207603) hydrochloride was used in human obstetrics to accelerate birth through its spasmolytic effect on the uterus. scribd.com The rationale for its inclusion in veterinary combination products is to counteract the smooth muscle effects induced by the opioid component. scribd.com

However, specific preclinical studies detailing the modulatory effects of this compound monotherapy on smooth muscle spasm in animal models, such as its action on acetylcholine-induced contractions, are not extensively detailed in the reviewed literature.

Physiological Responses in Anesthetized Animal Models (e.g., Cardiovascular and Respiratory Systems)

Investigations into the physiological responses to this compound have largely been conducted in the context of its combination with levomethadone in anesthetized animal models.

In a study involving anesthetized Shetland ponies, the intravenous administration of a levomethadone and fenpipramide combination resulted in a transient increase in mean arterial blood pressure without a concurrent change in heart rate. researchgate.net The inclusion of fenpipramide is intended to counteract the bradycardia often associated with levomethadone. nih.gov

Another study in female Beagle dogs investigated the effects of repeated anesthesia using a premedication cocktail including xylazine, levomethadone, and fenpipramide. The study monitored parameters such as body weight, temperature, respiratory rate, blood pressure, and heart rate, indicating that the anesthetic effects were most prominent 24 hours after treatment.

Detailed preclinical data on the cardiovascular and respiratory effects of this compound when administered as a single agent to anesthetized animals is not widely available.

Studies on Combination Therapies (e.g., Opioid Co-administration)

The primary body of research on this compound is within the context of combination therapies, specifically with the opioid levomethadone. scribd.comnih.govmdpi.com The combination is licensed for veterinary use in horses and dogs for analgesia and premedication. mdpi.com Fenpipramide, as a parasympatholytic, is included to counteract the vagal effects of levomethadone, thereby reducing side effects such as excessive salivation, spontaneous defecation, and urination. nih.gov

The following table summarizes a study evaluating a combination of levomethadone and fenpipramide in Beagle dogs.

| Study Parameter | Animal Model | Findings with Levomethadone/Fenpipramide Combination |

| Nociceptive Thermal Threshold | Beagle Dogs | The study focused on the effects of levomethadone in the presence of fenpipramide, showing a significant rise in thermal threshold after levomethadone administration. |

| Sedation | Beagle Dogs | The combination product induced sedation, which was compared to other agents. |

Data derived from a study on contact heat thermal threshold testing in Beagle dogs. mountainscholar.org

Preclinical Pharmacokinetic Research

Information regarding the preclinical pharmacokinetics of this compound is limited, with most data originating from studies where it was co-administered with other compounds or from regulatory summary reports.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species

Distribution and Excretion:

A summary report from the Committee for Veterinary Medicinal Products provided some insights into the pharmacokinetics of this compound in horses. Following intravenous administration of ¹⁴C-labeled fenpipramide, low levels of residues were found in tissues after 24 hours. The primary routes of excretion were identified as urine and faeces. scribd.com Product characteristics for a combination product also state that after intravenous administration in horses and dogs, fenpipramide levels decrease to very low levels within 24 hours and the compound is excreted in both urine and faeces. nih.gov

Metabolism:

Detailed studies on the metabolism of this compound in preclinical animal models are not extensively covered in the available literature.

Toxicity-Related Pharmacokinetics:

In terms of acute toxicity, the oral LD50 for fenpipramide in rats was established to be between 250 and 500 mg/kg body weight. The intravenous LD50 in mice was 30 mg/kg body weight. A No-Observed-Effect Level (NOEL) for both maternal toxicity and embryotoxicity in rats was determined to be 2 mg/kg bw/day. scribd.com

The following table presents a summary of the available pharmacokinetic and toxicity data.

| Parameter | Animal Species | Route of Administration | Finding |

| Excretion | Horses, Dogs | Intravenous | Excreted in urine and faeces. scribd.comnih.gov |

| Residue | Horses | Intravenous | Low tissue residues 24 hours post-administration. scribd.com |

| Acute Oral LD50 | Rats | Oral | Between 250 and 500 mg/kg bw. scribd.com |

| Acute Intravenous LD50 | Mice | Intravenous | 30 mg/kg bw. scribd.com |

| NOEL (Maternal & Embryotoxicity) | Rats | Not Specified | 2 mg/kg bw/day. scribd.com |

In Vitro Metabolic Stability and Metabolite Identification (using liver microsomes, S9 fractions, hepatocytes, homogenates)

Detailed studies on the in vitro metabolic stability and specific metabolite identification of this compound using liver microsomes, S9 fractions, or hepatocytes are not extensively available in the public domain. However, the general methodologies for such investigations are well-established.

Liver Microsomes: This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com An in vitro assay with liver microsomes would typically involve incubating this compound with the microsomes in the presence of necessary cofactors like NADPH. nih.gov The rate of disappearance of the parent compound over time would be measured to determine its metabolic stability, often expressed as half-life (t½) and intrinsic clearance (CLint). nih.gov Metabolite identification would be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to elucidate the structures of the biotransformation products. researchgate.net

S9 Fractions: The S9 fraction is the post-mitochondrial supernatant and contains both microsomal and cytosolic enzymes. nih.govevotec.com This allows for the investigation of both Phase I and Phase II metabolic reactions. evotec.com An incubation with S9 fractions would provide a more comprehensive picture of this compound's metabolism compared to microsomes alone. nih.govmdpi.com

Hepatocytes: Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant cellular environment. dls.comwuxiapptec.com Studies using hepatocytes can provide valuable information on both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux. For slowly metabolized compounds, plated hepatocytes can be incubated for extended periods (e.g., up to 48 hours) to accurately determine clearance. wuxiapptec.com

While specific data for this compound is lacking, the following table illustrates the typical parameters that would be determined in such studies.

| In Vitro System | Parameters Measured | Typical Purpose |

| Liver Microsomes | Half-life (t½), Intrinsic Clearance (CLint), Metabolite Profile | Assessment of Phase I metabolic stability and identification of CYP-mediated metabolites. |

| S9 Fraction | Half-life (t½), Intrinsic Clearance (CLint), Metabolite Profile | Comprehensive assessment of both Phase I and Phase II metabolism. |

| Hepatocytes | Half-life (t½), Intrinsic Clearance (CLint), Metabolite Profile, Transporter activity | "Gold standard" for predicting in vivo hepatic clearance and understanding overall metabolic pathways. |

Comparative Metabolism Studies Across Animal Species

These studies typically involve incubating the drug with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) and comparing the rates of metabolism and the metabolite profiles. frontiersin.orgmdpi.com Significant differences in metabolic pathways or rates can explain species-specific pharmacological or toxicological effects. nih.gov

The table below exemplifies how data from a comparative metabolism study would be presented. The values for this compound are not available and are represented as "N/A" (Not Available).

| Species | In Vitro System | Key Metabolites Identified | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Rat | Liver Microsomes | N/A | N/A |

| Dog | Liver Microsomes | N/A | N/A |

| Monkey | Liver Microsomes | N/A | N/A |

| Human | Liver Microsomes | N/A | N/A |

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 Systems)

The specific metabolic pathways of this compound and the enzymes involved, particularly the Cytochrome P450 (CYP) system, have not been extensively detailed in publicly accessible research. Generally, for a compound with a structure like fenpipramide, potential metabolic pathways could include hydroxylation, N-dealkylation, and other oxidative reactions primarily catalyzed by CYP enzymes. mdpi.com

One source suggests that fenpipramide is an inhibitor of cytochrome P450 enzymes, which implies an interaction with this system. onelook.com However, detailed studies identifying the specific CYP isoforms responsible for its metabolism (e.g., CYP3A4, CYP2D6) are not available. nih.govnih.govmedsafe.govt.nz Such studies would typically use a panel of recombinant human CYP enzymes to identify which ones are capable of metabolizing the drug.

Pharmacokinetic Modeling and Parameter Derivation in Preclinical Settings (e.g., Half-life, Clearance, Volume of Distribution)

Detailed preclinical pharmacokinetic modeling and specific parameter derivation for this compound are not widely reported. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its concentration-time profile in the body and thus its efficacy and safety. acs.org Key pharmacokinetic parameters include half-life (t½), clearance (CL), and volume of distribution (Vd). nih.govmsdvetmanual.com

Some information on the pharmacokinetics of fenpipramide is available from studies where it was administered in combination with levomethadone to animals. In horses, after intravenous administration, fenpipramide levels decrease to very low levels within 24 hours and the compound is excreted in both urine and feces. researchgate.net A study in ponies receiving an l-methadone/fenpipramide combination reported pharmacokinetic parameters for l-methadone, but not for fenpipramide. researchgate.netfrontiersin.org

The following table outlines the key pharmacokinetic parameters that would be determined in preclinical studies for this compound. The values are listed as "N/A" due to the lack of specific data in the available literature.

| Animal Species | Route of Administration | Half-life (t½) (hours) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) |

| Rat | Intravenous | N/A | N/A | N/A |

| Dog | Intravenous | N/A | N/A | N/A |

| Horse | Intravenous | N/A | N/A | N/A |

Structure Activity Relationship Sar Studies

Investigation of Structural Analogues and Derivatives of Fenpipramide (B1207749)

The core structure of fenpipramide consists of a central acetamide (B32628) group to which two phenyl rings and a piperidine (B6355638) ring (via an ethyl chain) are attached. Investigations into related compounds have systematically modified each of these components to determine their contribution to biological activity.

Modifications of the Piperidine Ring: The piperidine ring is a crucial component for the activity of many neurologically active and spasmolytic agents. nih.gov Studies on related diphenylbutylpiperidines have shown that substitutions on the piperidine nitrogen are critical for activity. nih.gov For instance, the nature of the substituent on the nitrogen atom can significantly modulate the compound's affinity for its target receptors.

Modifications of the Diphenylacetamide Moiety: The two phenyl rings and the acetamide group are also key to fenpipramide's function. In analogous series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, modifications to the phenyl rings, such as the introduction of electron-withdrawing groups like trifluoromethyl or chloro groups, have been shown to have a substantial impact on anticonvulsant activity. nih.gov For example, derivatives with a 3-(trifluoromethyl)anilide group generally exhibit higher activity compared to those with a 3-chloroanilide group. nih.gov

Interactive Table: Structural Modifications of Fenpipramide Analogues and Their Effects

| Molecular Scaffold | Modification Site | Type of Modification | Observed Effect on Activity |

| Phenylpiperazine Acetamide | Anilide Ring | Substitution with 3-(trifluoromethyl) group | Increased anticonvulsant activity nih.gov |

| Phenylpiperazine Acetamide | Anilide Ring | Substitution with 3-chloro group | Generally lower or inactive nih.gov |

| Diphenylbutylpiperidines | Piperidine Nitrogen | Various substitutions | Modulation of autophagy-inducing activity nih.gov |

| 4-(m-OH phenyl) piperidines | Piperidine Ring | Axial vs. Equatorial Phenyl Group | Influences agonist vs. antagonist activity at opioid receptors nih.gov |

Correlations Between Chemical Structure and Pharmacological Activity

The pharmacological activity of fenpipramide and its derivatives is closely tied to their three-dimensional structure and electronic properties. The spatial arrangement of the phenyl and piperidine rings is a determining factor for receptor binding and subsequent biological response.

For related 4-(m-OH phenyl)-piperidine analogs, the conformation of the phenyl group (either axial or equatorial) is a critical determinant of whether the compound acts as an agonist or an antagonist at opioid receptors. nih.gov Binding in the phenyl axial conformation tends to result in agonistic effects, while the phenyl equatorial conformation can lead to antagonism. nih.gov Although fenpipramide's primary action is not as an opioid, this principle highlights the importance of stereochemistry in the activity of piperidine-containing compounds.

In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a clear correlation was established between the substituent on the anilide ring and anticonvulsant activity in the maximal electroshock (MES) seizure model. nih.gov The presence of a trifluoromethyl group at the 3-position of the anilide ring was consistently associated with higher protective activity against seizures. nih.gov This suggests that the electron-withdrawing nature and the size of the substituent are important for the interaction with the biological target, which for some of these analogs was identified as the neuronal voltage-sensitive sodium channels. nih.gov

Interactive Table: Structure-Activity Correlations for Fenpipramide Analogues

| Structural Feature | Pharmacological Correlation | Research Context |

| 3-(Trifluoromethyl)anilide group | Higher anticonvulsant activity in MES test | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives nih.gov |

| Phenyl group conformation (axial) | Agonist activity at opioid receptors | 4-(m-OH phenyl) piperidine analogs nih.gov |

| Phenyl group conformation (equatorial) | Antagonist activity at opioid receptors | 4-(m-OH phenyl) piperidine analogs nih.gov |

| Pyrrolidine-2,5-dione core | Considered crucial for anticonvulsant activity | Comparison with open-chain amide analogs like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides nih.gov |

These studies on structurally related compounds provide a foundational understanding of the SAR of fenpipramide, underscoring the significance of the specific arrangement and substitution patterns of its aromatic and heterocyclic rings for its pharmacological profile.

Analytical Research Methodologies for Fenpipramide Hydrochloride

Spectrophotometric Techniques

Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. For Fenpipramide (B1207749) hydrochloride, this technique is often used for quantification through various methods.

Charge-Transfer Complexation Studies for Quantification

A notable spectrophotometric method for the determination of fenpipramide hydrochloride involves the formation of a charge-transfer complex. This method is based on the reaction of this compound, which acts as an n-donor, with iodine, a sigma-acceptor. nih.gov The resulting complex exhibits absorption maxima at 295 and 365 nm. nih.gov For the specific quantification of fenpipramide, measurements are typically made at 365 nm. nih.gov

This method has been demonstrated to be rapid, simple, and sensitive. nih.gov A key advantage is its applicability to the analysis of commercial and laboratory-prepared tablets without interference. nih.gov The investigation of this charge-transfer complex has included detailed studies on its composition, association constant, and the free energy change associated with its formation. nih.gov The method adheres to Beer's law over a concentration range of 1-120 micrograms ml-1. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is a versatile and widely used technique in pharmaceutical analysis for both qualitative and quantitative purposes. technologynetworks.commt.com It measures the absorption of UV or visible light by a substance, which is influenced by its molecular structure. technologynetworks.com In the context of pharmaceutical quality control, UV-Vis spectrophotometers are used to ensure the identity and purity of drug substances and to quantify their concentration in dosage forms. mt.comlcms.cz

For quantitative analysis, the Beer-Lambert law establishes a linear relationship between the absorbance of a sample and the concentration of the analyte. mt.com This principle is fundamental to the use of UV-Vis spectroscopy for determining the amount of a specific substance, such as this compound, in a sample. The technique can also be used to resolve overlapping absorbance peaks of different compounds in a mixture by applying mathematical derivatives to the spectra. technologynetworks.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used in pharmaceutical analysis. researchgate.netresearchgate.net

The development of an HPLC method involves selecting appropriate conditions such as the column, mobile phase composition, flow rate, and detection wavelength to achieve the desired separation. researchgate.netnih.govpharmacophorejournal.com For instance, a study on the simultaneous estimation of fenpiverinium (B1207433) bromide and pitofenone (B1678488) HCl utilized a C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net Method validation is a critical step to ensure the reliability of the analytical data. researchgate.netresearchgate.net Validation parameters typically include specificity, linearity, precision, accuracy, and robustness. researchgate.net Linearity is established by analyzing a series of concentrations of the analyte and demonstrating a proportional response. researchgate.netresearchgate.net Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. researchgate.net Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net

| Parameter | Fenpiverinium Bromide & Pitofenone HCl Method researchgate.net | Fenspiride Hydrochloride Method researchgate.net |

|---|---|---|

| Column | Thermo Kromasil C18 | Inertsil C18 (250×4.6mm, 5μm) |

| Mobile Phase | Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (55:45, v/v) | 10mM Ammonium (B1175870) acetate (B1210297): Acetonitrile (50:50 v/v) |

| Detection Wavelength | 220 nm | 210 nm |

| Flow Rate | 1 ml/min | 1 mL/min |

| Linearity Range | 1.2-2.8 µg/ml (FVB), 6-14 µg/ml (PFH) | 10-50 μg/mL |

| Correlation Coefficient (r²) | Not specified | 0.998 |

Bioanalytical Methodologies for Preclinical Sample Analysis

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices such as blood, plasma, serum, or urine. au.dk These methods are crucial for pharmacokinetic and toxicokinetic studies, which provide data to support the safety and efficacy of a drug. researchgate.netijprajournal.com The development and validation of these methods are highly regulated to ensure the reliability of the data. au.dkijprajournal.com

Common techniques for preparing biological samples for analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ijprajournal.combiopharminternational.com These sample cleanup steps are necessary because biological matrices are complex and can interfere with the analysis. japsonline.com The choice of extraction method depends on the properties of the analyte and the matrix. biopharminternational.com Following sample preparation, techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) are often used for their high sensitivity and selectivity in quantifying low levels of drugs and metabolites. au.dkijprajournal.com

Validation of bioanalytical methods includes assessing parameters such as selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. japsonline.com

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a separation technique that offers several advantages in pharmaceutical analysis, including high resolution, short analysis times, and low sample and reagent consumption. mdpi.com It separates ions based on their electrophoretic mobility with the use of an applied voltage. mdpi.comsciex.com

CE has been applied to the analysis of various pharmaceutical hydrochlorides. mdpi.com The development of a CE method involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and injection parameters. mdpi.com For instance, in the separation of several model pharmaceutical hydrochlorides, the BGE concentration, pH level, and applied voltage were identified as key factors influencing the separation. mdpi.com

Validation of a CE method involves evaluating linearity, precision, accuracy, and the limits of detection and quantitation. nih.gov The technique has been shown to be a simple, accurate, and effective method for the quantitation of drugs in pharmaceutical formulations. nih.gov

Methods for Metabolite Detection and Quantification

The comprehensive analysis of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies, providing critical insights into the biotransformation, efficacy, and safety of a pharmaceutical compound. While specific, detailed public-domain research focusing exclusively on the metabolites of this compound is limited, the analytical methodologies for detecting and quantifying drug metabolites in biological matrices are well-established. The methods described herein represent the gold standard techniques that are applied in modern pharmaceutical analysis for the identification and quantification of metabolites of a compound like this compound. alwsci.com

The primary analytical techniques for drug metabolite analysis are chromatography-based methods coupled with mass spectrometry, prized for their high sensitivity, selectivity, and ability to analyze complex biological samples. alwsci.comfrontiersin.org These hyphenated techniques are indispensable for distinguishing metabolites from the parent drug and endogenous compounds present in matrices such as plasma, urine, and tissues. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most prevalent and powerful technique for drug metabolite analysis. alwsci.com Its widespread use stems from its capability to separate complex mixtures and provide structural information along with sensitive quantification. alwsci.comnih.gov

Sample Preparation: The process begins with the extraction of metabolites from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous substances like proteins and salts. frontiersin.org For instance, a "dilute-and-shoot" approach, where the sample is simply diluted before injection, can be used for urine samples, while plasma or serum typically requires more extensive cleanup like SPE to achieve the necessary sensitivity and reduce matrix effects. fda.gov.tw

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the parent drug from its various metabolites. nih.gov The choice of a stationary phase (the column) and mobile phase is critical for achieving good resolution. nih.gov Reversed-phase columns, such as a C8 or C18, are commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium acetate to improve chromatographic peak shape and ionization efficiency. unipd.it

Detection and Quantification: The separated compounds are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization source for polar molecules like many drug metabolites. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (representing the molecular weight of a target metabolite) is selected and fragmented, and a specific product ion is then monitored. This highly selective process allows for accurate quantification even at very low concentrations, with typical limits of quantification (LOQ) in the nanogram to picogram per milliliter range. unipd.it High-resolution mass spectrometry (HRMS) can also be employed for the identification of unknown metabolites by providing highly accurate mass measurements, which helps in determining their elemental composition. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For metabolites that are volatile or can be made volatile through a chemical derivatization process, GC-MS is a valuable analytical tool. nih.gov

Sample Preparation and Derivatization: Similar to LC-MS, sample preparation involves extraction from the biological matrix. nih.gov However, for many polar metabolites, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov

Chromatographic Separation: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. lut.fi

Detection and Quantification: The separated compounds enter the mass spectrometer, which is typically a single quadrupole or ion trap analyzer. Electron ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns. mdpi.com These fragmentation patterns serve as a "fingerprint" for metabolite identification by comparing them against spectral libraries. mdpi.com For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target metabolite are monitored, providing high sensitivity and selectivity. fda.gov.tw

The table below summarizes the general capabilities and typical parameters of the primary analytical methods used for the detection and quantification of drug metabolites.

| Analytical Technique | Typical Application | Sample Matrix | Common Extraction Method | Limit of Quantification (LOQ) | Key Advantages |

| LC-MS/MS | Quantification of known polar and non-polar metabolites. alwsci.com | Plasma, Urine, Serum, Tissues frontiersin.org | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | 0.05 - 10 ng/mL unipd.it | High sensitivity, high selectivity, applicable to a wide range of compounds. alwsci.com |

| LC-HRMS | Identification of unknown metabolites, structural elucidation. alwsci.com | Plasma, Urine, Serum, Tissues nih.gov | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.gov | Varies; focus is on identification | Provides high mass accuracy for formula determination of novel metabolites. alwsci.com |

| GC-MS | Analysis of volatile or derivatizable metabolites. nih.gov | Urine, Plasma lut.fi | Liquid-Liquid Extraction (LLE), Derivatization nih.gov | 0.5 - 10 ng/mL fda.gov.tw | Excellent chromatographic separation, established spectral libraries for identification. mdpi.com |

Future Research Directions and Unexplored Avenues

Integration of Multi-Omics Approaches in Mechanistic Elucidation

A comprehensive understanding of fenpipramide (B1207749) hydrochloride's mechanism of action is still developing. While it is known to be a parasympatholytic agent, the precise molecular pathways it modulates are not fully understood. Future research would greatly benefit from the integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics. medrxiv.orgpremierscience.commdpi.com This strategy allows for a systems-level view of the cellular and physiological changes induced by the compound. premierscience.com

For instance, transcriptomic analysis of tissues exposed to fenpipramide hydrochloride could reveal alterations in gene expression that point to novel signaling pathways. Proteomics could identify protein targets and interaction networks, while metabolomics could uncover changes in metabolic pathways that contribute to its therapeutic or off-target effects. mdpi.com The integration of these datasets can help to construct a more complete picture of the drug's activity, potentially identifying new biomarkers for its effects and revealing previously unknown mechanisms. medrxiv.orgmdpi.com Such an approach has been successfully applied to understand the complex mechanisms of other drugs, like fenfluramine, highlighting the potential for discovering novel biological pathways. nih.gov

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To date, preclinical studies on this compound have provided foundational knowledge. scribd.com However, the development and use of more advanced preclinical models are crucial for a deeper understanding of its efficacy and for more accurate translation to potential human applications. This includes the use of organoid cultures and microphysiological systems (also known as "organ-on-a-chip" technology) that can more closely mimic human physiology than traditional cell cultures or animal models.

These advanced models can be used to investigate the effects of this compound on specific cell types and tissues in a controlled environment. Furthermore, the use of genetically engineered animal models could help to elucidate the role of specific genes and pathways in the drug's mechanism of action. Studies on other compounds have demonstrated the value of such models in predicting human responses and understanding species-specific differences in drug metabolism and efficacy. nih.gov

Exploration of Additional Therapeutic Applications

This compound has been historically used as a spasmolytic in obstetrics and is an active ingredient in some veterinary analgesic and antidote products. However, its parasympatholytic properties suggest potential for other therapeutic applications that warrant investigation.

Given its mechanism of action, which involves blocking the effects of acetylcholine (B1216132), it could be explored for conditions characterized by smooth muscle spasms or hypersecretory states in other organ systems. synzeal.com For example, its potential utility in treating certain gastrointestinal motility disorders or as an adjunct therapy in conditions involving cholinergic overstimulation could be systematically evaluated. Further research is needed to explore these possibilities and to determine the compound's efficacy and safety in these new contexts.

Computational Chemistry and Molecular Modeling for Drug Design and Optimization

Computational chemistry and molecular modeling are powerful tools for understanding drug-receptor interactions and for guiding the design of new and improved therapeutic agents. abechem.com Molecular dynamics simulations can provide insights into the conformational changes of this compound and its interactions with potential biological targets.

These computational approaches can be used to predict the binding affinity of this compound for various receptors and to identify key structural features responsible for its activity. researchgate.net This information can then be used to design and synthesize new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, computational studies could help in designing analogs with a more favorable side-effect profile by minimizing interactions with off-target receptors.

Comparative Pharmacology Across Species and Receptor Systems

While some data exists on the use of this compound in veterinary medicine, particularly in horses and dogs, a more comprehensive comparative pharmacological investigation across different species is warranted. scribd.comnih.govnih.gov Understanding how the pharmacokinetics and pharmacodynamics of this compound vary between species can provide valuable insights into its metabolism, distribution, and mechanism of action. nih.govnih.govresearchgate.net

Furthermore, a detailed investigation of its binding profile across a wide range of receptor subtypes would be beneficial. This could reveal previously unknown targets and help to explain the full spectrum of its pharmacological effects. Such studies are crucial for both veterinary and potential human applications, ensuring the safe and effective use of the compound across different physiological systems.

Q & A

Q. What analytical techniques are recommended for characterizing Fenpipramide hydrochloride’s purity and structural stability?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for assessing purity and degradation products. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to verify the hydrochloride salt formation and detect stereochemical impurities. Stability studies under accelerated conditions (e.g., 40°C/75% RH) should employ kinetic modeling to predict shelf life, with degradation pathways analyzed via forced degradation experiments (acid/base hydrolysis, oxidative stress) .

Q. How should in vitro experiments be designed to evaluate Fenpipramide’s receptor antagonism?

Use competitive binding assays with radiolabeled ligands (e.g., [³H]-prazosin for α1-adrenoceptors) to measure IC₅₀ values. Include positive controls (e.g., phentolamine) and negative controls (vehicle-only wells) to validate assay specificity. Cell-based functional assays (e.g., calcium flux in HEK293 cells expressing recombinant receptors) can confirm antagonism by measuring dose-dependent inhibition of agonist-induced responses. Ensure triplicate replicates and statistical power analysis to minimize Type I/II errors .

Q. What safety assessments are prioritized in preclinical studies of this compound?

Acute toxicity studies in rodents (OECD 423) establish LD₅₀ and organ-specific effects. Subchronic toxicity (28-day repeat-dose) evaluates hepatic/renal function via serum ALT, AST, BUN, and creatinine. Cardiotoxicity risk is assessed using hERG channel inhibition assays and telemetry in conscious animals. Include histopathology of major organs and neurobehavioral assessments (e.g., Irwin test) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for Fenpipramide?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy. Evaluate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using Caco-2 permeability assays and liver microsomal stability tests. If in vivo efficacy is lower than predicted, consider metabolite profiling (via LC-MS/MS) to identify active or inhibitory metabolites .

Q. What factorial design approaches optimize this compound formulations for enhanced dissolution?

A 2³ factorial design can evaluate excipient ratios (e.g., disintegrants, surfactants) and compression force impacts on tablet hardness and disintegration time. Response surface methodology (RSM) identifies optimal conditions for dissolution rate (e.g., >85% in 30 minutes). Validate using similarity factor (f₂) analysis against reference profiles .

Q. How can reproducibility in Fenpipramide’s pharmacological studies be ensured?

Adhere to FAIR data principles: document raw data (e.g., dose-response curves), instrument calibration logs, and batch-specific compound purity. Use blinded analysis for subjective endpoints (e.g., histopathology). Cross-validate findings in independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Q. Which statistical methods validate dose-response relationships in Fenpipramide studies?

Nonlinear regression (e.g., four-parameter logistic model) calculates EC₅₀/IC₅₀ values with 95% confidence intervals. For in vivo efficacy, mixed-effects models account for inter-subject variability. Bootstrap resampling confirms robustness of small-sample datasets. Adjust for multiple comparisons (e.g., Holm-Bonferroni) in studies with multiple endpoints .

Methodological Notes

- Data Contradictions : Cross-reference in vitro binding affinity with functional assay results to confirm target engagement. If discrepancies arise, evaluate assay conditions (e.g., buffer ionic strength, temperature) .

- Experimental Design : Use adaptive trial designs for dose-ranging studies to minimize resource use while maintaining statistical validity .

- Ethical Compliance : Obtain institutional animal care committee approval (IACUC) and follow ARRIVE guidelines for reporting in vivo experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.